molecular formula C7H11N3O B124542 N-Ethyl-1-methyl-1H-pyrazole-4-carboxamide CAS No. 150108-77-3

N-Ethyl-1-methyl-1H-pyrazole-4-carboxamide

Cat. No. B124542
M. Wt: 153.18 g/mol
InChI Key: YKOKWJCKDKLSHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Ethyl-1-methyl-1H-pyrazole-4-carboxamide, also known as EPMC, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound has been synthesized and studied extensively over the years, and its unique properties have made it a valuable tool in many different areas of research.

Mechanism Of Action

The exact mechanism of action of N-Ethyl-1-methyl-1H-pyrazole-4-carboxamide is not fully understood, but it is believed to interact with various cellular signaling pathways, including the PI3K/Akt/mTOR pathway. N-Ethyl-1-methyl-1H-pyrazole-4-carboxamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.

Biochemical And Physiological Effects

N-Ethyl-1-methyl-1H-pyrazole-4-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis, and the inhibition of angiogenesis. N-Ethyl-1-methyl-1H-pyrazole-4-carboxamide has also been shown to have neuroprotective effects, due to its ability to cross the blood-brain barrier.

Advantages And Limitations For Lab Experiments

One of the main advantages of using N-Ethyl-1-methyl-1H-pyrazole-4-carboxamide in lab experiments is its unique properties, which make it a valuable tool in various research areas. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are many potential future directions for the study of N-Ethyl-1-methyl-1H-pyrazole-4-carboxamide, including its use as a drug delivery system, its potential as an anti-cancer agent, and its neuroprotective effects. Further research is needed to fully understand its mechanism of action and to explore its potential applications in various fields. Additionally, the development of new synthesis methods and the optimization of existing methods could lead to the creation of new derivatives with even more unique properties.

Scientific Research Applications

N-Ethyl-1-methyl-1H-pyrazole-4-carboxamide has been used in various scientific research applications, including as a ligand for metal ions, a building block for the synthesis of other compounds, and as a potential anti-cancer agent. N-Ethyl-1-methyl-1H-pyrazole-4-carboxamide has also been studied for its potential use as a drug delivery system, due to its ability to cross the blood-brain barrier.

properties

CAS RN

150108-77-3

Product Name

N-Ethyl-1-methyl-1H-pyrazole-4-carboxamide

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

N-ethyl-1-methylpyrazole-4-carboxamide

InChI

InChI=1S/C7H11N3O/c1-3-8-7(11)6-4-9-10(2)5-6/h4-5H,3H2,1-2H3,(H,8,11)

InChI Key

YKOKWJCKDKLSHN-UHFFFAOYSA-N

SMILES

CCNC(=O)C1=CN(N=C1)C

Canonical SMILES

CCNC(=O)C1=CN(N=C1)C

synonyms

1H-Pyrazole-4-carboxamide,N-ethyl-1-methyl-(9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-Ethyl-1-methyl-1H-pyrazole-4-carboxamide was prepared from 1-methyl-1H-pyrazole-4-carboxylic acid and 70% ethylamine in water using the methods of steps a and b of Example 248. The product was purified by flash chromatography with 10% ethyl acetate-hexane and recovered as a white solid in 54.7% yield. m.p. 103°-106° C.
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